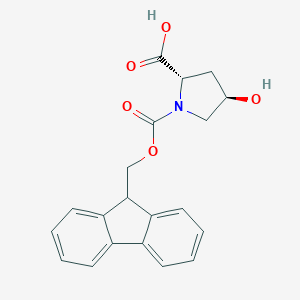

Fmoc-Hyp-OH

Descripción general

Descripción

Fmoc-Hyp-OH: N-α-Fmoc-O-t.-butyl-L-trans-4-hydroxyproline , is a derivative of hydroxyproline. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amine group during peptide synthesis .

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Fmoc-Hyp-OH can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc protecting group.

Substitution: The Fmoc group can be substituted by other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.

Major Products

Oxidation: Oxidized derivatives of hydroxyproline.

Reduction: Reduced forms of the Fmoc group.

Substitution: Deprotected hydroxyproline or hydroxyproline with new functional groups.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Hyp-OH as a Building Block:

this compound is primarily utilized in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). It allows for the incorporation of 4-hydroxyproline into peptide chains, which can enhance the stability and bioactivity of the resulting peptides. The ability to form cyclic peptides using this compound has been shown to improve their pharmacological properties, making them suitable for therapeutic applications .

Case Study: Cyclic Peptides

A study demonstrated the synthesis of cyclic peptides incorporating this compound, which exhibited increased resistance to proteolytic degradation compared to linear counterparts. This property is crucial for developing drugs that require prolonged circulation times in biological systems .

Drug Development

Anticancer and Antiviral Agents:

The unique structure of this compound facilitates modifications that can lead to novel pharmaceuticals. Research indicates its application in designing anti-cancer and anti-viral drugs. For instance, derivatives of peptides synthesized using this compound have shown promising results in inhibiting tumor growth and viral replication .

Case Study: Novel Drug Formulations

In one instance, a peptide derived from this compound was modified to enhance its affinity for specific cancer cell receptors. This modification resulted in a significant increase in cytotoxicity against cancer cell lines, showcasing the potential of this compound in drug development .

Biomaterials

Tissue Engineering Applications:

this compound plays a crucial role in developing biomaterials, particularly hydrogels that mimic natural tissues. These hydrogels are essential for tissue engineering and regenerative medicine applications, providing scaffolding that supports cell growth and differentiation .

Case Study: Hydrogel Formation

Research has shown that hydrogels incorporating this compound can be tailored to exhibit specific mechanical properties and biodegradability rates, making them suitable for various biomedical applications, including wound healing and cartilage repair .

Protein Folding Studies

Understanding Misfolding Mechanisms:

Researchers utilize this compound to study protein folding mechanisms. Its incorporation into model peptides allows scientists to investigate how specific amino acid sequences affect folding pathways and stability, providing insights into diseases related to protein misfolding such as Alzheimer's and Parkinson's disease .

Case Study: Folding Pathway Analysis

A detailed analysis using peptides containing this compound revealed critical folding intermediates that are often associated with misfolded states in neurodegenerative diseases. This information is vital for developing therapeutic strategies targeting these pathways .

Modification of Natural Products

Enhancing Properties of Natural Compounds:

this compound serves as a versatile reagent for modifying natural products, enhancing their bioactivity and expanding their applications across various fields such as agriculture and nutrition .

Case Study: Agricultural Applications

In agricultural research, derivatives of natural compounds modified with this compound demonstrated improved resistance against pests and diseases, highlighting its potential in developing sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for stable cyclic peptides | Cyclic peptides show increased proteolytic stability |

| Drug Development | Formulation of anti-cancer and anti-viral agents | Modified peptides exhibit enhanced cytotoxicity against cancer cells |

| Biomaterials | Development of hydrogels for tissue engineering | Tailored hydrogels show specific mechanical properties suitable for biomedical applications |

| Protein Folding Studies | Investigation of protein misfolding mechanisms | Insights gained into folding intermediates linked to neurodegenerative diseases |

| Modification of Natural Products | Enhancing bioactivity of natural compounds | Improved pest resistance observed in modified natural products |

Actividad Biológica

Fmoc-Hyp-OH , or Fmoc-L-Hydroxyproline, is a derivative of hydroxyproline, an amino acid commonly found in collagen and other proteins. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with biological systems, synthesis methods, and implications for drug development.

Structural Characteristics

This compound is characterized by the presence of a phenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom of hydroxyproline. This modification enhances its stability during peptide synthesis and facilitates its incorporation into peptides. The hydroxyl group at the 4-position of proline plays a crucial role in influencing the conformation and biological activity of peptides containing this residue.

Antimicrobial Properties

Recent studies have demonstrated that hydroxyproline derivatives, including this compound, exhibit antimicrobial properties. For instance, a study involving modified antimicrobial peptides showed that substitutions at specific positions, such as replacing proline with hydroxyproline, affected their antifungal activity against Fusarium solani. The modified peptide exhibited reduced binding affinity to polysaccharides in the fungal cell wall, which correlated with decreased antifungal efficacy compared to its non-modified counterpart .

Mechanistic Insights

The mechanism of action of this compound and related compounds often involves their interaction with microbial membranes. Membrane-active peptides (MAPs) have been investigated for their ability to disrupt microbial membranes, leading to cell lysis. The structural features imparted by hydroxyproline may enhance membrane permeability or alter the peptide's interaction dynamics with lipid bilayers .

Synthesis Methods

This compound can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves:

- Protection : The hydroxyl group is protected using a suitable protecting group (e.g., trityl or t-butoxy) to prevent unwanted reactions during synthesis.

- Coupling : this compound is coupled with other amino acids using activating agents like HATU or HCTU, facilitating amide bond formation.

- Deprotection : After synthesis, the Fmoc group is removed under basic conditions (e.g., using piperidine), yielding free hydroxyproline residues for further functionalization or incorporation into larger peptide sequences .

Case Study 1: Antifungal Activity Assessment

A comparative study assessed the antifungal activity of EcAMP1 and its hydroxyproline-modified analog (EcAMP1-Hyp). The results indicated that EcAMP1 exhibited significantly higher antifungal activity than EcAMP1-Hyp at various concentrations. At 4 µM concentrations, EcAMP1 inhibited mycelial growth by 52%, while EcAMP1-Hyp only achieved 38% inhibition .

| Peptide | Concentration (µM) | Mycelium Growth Inhibition (%) |

|---|---|---|

| EcAMP1 | 4 | 52 |

| EcAMP1-Hyp | 4 | 38 |

Case Study 2: Membrane Interaction Studies

Research into MAPs containing hydroxyproline residues revealed that these peptides could effectively disrupt bacterial membranes. The presence of hydroxyproline was found to enhance the peptides' ability to penetrate lipid bilayers, suggesting potential applications in developing new antimicrobial agents .

Propiedades

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-XIKOKIGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373242 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88050-17-3 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.